tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate typically involves the reaction of N-Boc piperazine with 2-methoxycarbonyl-4-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the methoxycarbonyl and nitrophenyl groups in tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate contributes to its distinct properties and applications .
Properties
IUPAC Name |
tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)14-10-18-7-8-19(14)13-6-5-11(20(23)24)9-12(13)15(21)25-4/h5-6,9,14,18H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYHGYNLSOLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.